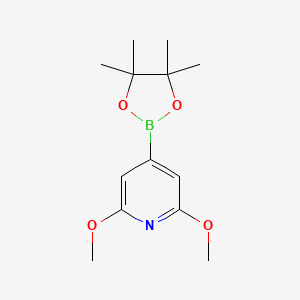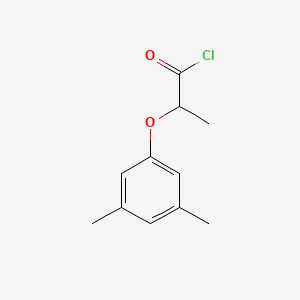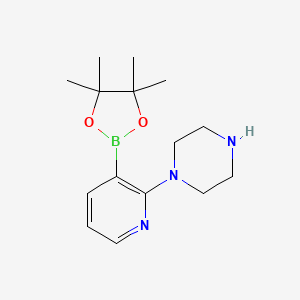
Clorhidrato de (4-fluoro-2-(trifluorometil)fenil)hidrazina
Descripción general
Descripción
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H7ClF4N2 and its molecular weight is 230.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
“Clorhidrato de (4-fluoro-2-(trifluorometil)fenil)hidrazina” es una materia prima importante que se utiliza en la síntesis orgánica . Puede participar en diversas reacciones para formar nuevos compuestos, contribuyendo al desarrollo de nuevos materiales y fármacos.
Fármacos
Este compuesto juega un papel importante en la industria farmacéutica . Se puede utilizar como intermedio en la síntesis de diversos fármacos, contribuyendo al desarrollo de nuevos tratamientos y terapias.
Agroquímicos
En el campo de los agroquímicos, “this compound” se utiliza como intermedio en la síntesis de diversos pesticidas . Esto ayuda en el desarrollo de soluciones de control de plagas más eficaces y respetuosas con el medio ambiente.
Tintes
Este compuesto también se utiliza en la industria tintorera . Puede utilizarse como material de partida o intermedio en la síntesis de diversos tintes, contribuyendo a la producción de nuevos colores y mejorando la calidad de los existentes.
Reducción y funcionalización de óxido de grafeno
“this compound” puede participar como un reductor basado en fenilhidrazina que contiene átomos de flúor en la reducción y funcionalización en un solo paso del óxido de grafeno . Este proceso es crucial en la producción de grafeno, un material con numerosas aplicaciones potenciales en electrónica, fotónica y otros campos.
Síntesis de 2-yodo-9-trifluorometil-paulona
Este compuesto puede utilizarse para la síntesis de 2-yodo-9-trifluorometil-paulona . Esta molécula es de interés en la química medicinal debido a sus posibles actividades biológicas.
Mecanismo De Acción
Mode of Action
It is known that hydrazine derivatives can participate as reductants in various chemical reactions .
Biochemical Pathways
It is known that hydrazine derivatives can be involved in the reduction and functionalization of graphene oxide , but the relevance of this to biological systems is unclear.
Análisis Bioquímico
Biochemical Properties
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . The nature of these interactions often involves the formation of covalent bonds with the target biomolecules, leading to changes in their structure and function.
Cellular Effects
The effects of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular health and function . Additionally, its role in the reduction and functionalization of graphene oxide suggests it may influence cellular processes related to oxidative stress and redox balance .
Molecular Mechanism
At the molecular level, (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in the reduction and functionalization of graphene oxide indicates its potential to interact with various biomolecules, altering their activity and function . These interactions may involve the formation of covalent bonds, leading to changes in the structure and function of the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. It is typically stored at room temperature or in a refrigerator to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as its use in organic synthesis and pharmaceuticals . At higher doses, it may cause toxic or adverse effects, including skin irritation, serious eye irritation, and respiratory irritation . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in the reduction and functionalization of graphene oxide suggests it may participate in metabolic pathways related to oxidative stress and redox balance . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s ability to form covalent bonds with biomolecules may also affect its transport and distribution, leading to changes in its activity and function.
Subcellular Localization
The subcellular localization of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its role in the reduction and functionalization of graphene oxide suggests it may localize to areas of the cell involved in oxidative stress and redox balance .
Propiedades
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQZKXJBQIKMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660166 | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-21-1 | |
| Record name | Hydrazine, [4-fluoro-2-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)





![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)

